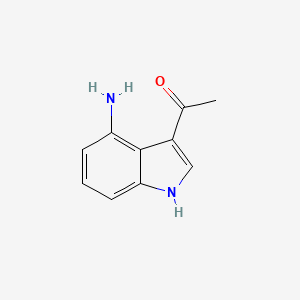
1-(4-amino-1H-indol-3-yl)ethanone
Overview
Description
“1-(4-amino-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C10H9NO . It is also known by other names such as Ketone, indol-3-yl methyl; 3-Acetyl-1H-indole; 3-Acetylindole; 3-Indolyl methyl ketone; Acetyl-3-indole; indol-3-yl methyl ketone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a ketone group attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Synthesis and Computational Studies
- Synthesis of Novel Derivatives: 1-(4-amino-1H-indol-3-yl)ethanone and its derivatives are synthesized for various applications. For example, Kumar et al. (2022) synthesized novel derivatives and evaluated their effects on the COX-2 enzyme, showing potential as nonsteroidal anti-inflammatory drugs. They utilized methods like IR, NMR, and mass spectroscopy for structural characterization (Kumar et al., 2022).
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Properties: A study conducted in 2020 investigated the antimicrobial and antifungal properties of new 1H-indole derivatives, showing significant activity against microorganisms like Aspergillus niger and Candida albicans (2020 Study).
Antioxidant and Anti-Microbial Agents
- Antioxidant and Anti-Microbial Activities: Gopi et al. (2016) focused on the antioxidant and antimicrobial activities of 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives. Their study revealed excellent antioxidant and antimicrobial activities compared to standard drugs (Gopi et al., 2016).
Chemical Characterization and Spectroscopic Analysis
- Spectroscopic Characterization: The chemical and structural properties of such compounds are often studied using various spectroscopic techniques. For instance, in 2010, Nycz et al. investigated the structures of cannabinoids like 1-pentyl-3-(4-methoxy-1-naphthoyl)indole using FTIR, UV–Vis, and NMR spectroscopy (Nycz et al., 2010).
Synthesis of Indole Derivatives
- Efficient Synthesis Techniques: Mosslemin and Movahhed (2012) described efficient synthesis methods for bis (1H-indol-3-yl)ethanones, highlighting advantages like short reaction time and excellent yields (Mosslemin & Movahhed, 2012).
Potential in Drug Development
- Drug Development and Binding Affinity: Gitto et al. (2011) synthesized novel indole derivatives as ligands targeted to GluN2B/NMDA receptors. Some compounds showed high binding affinity, indicating potential for future drug development (Gitto et al., 2011).
Future Directions
Indole derivatives, including “1-(4-amino-1H-indol-3-yl)ethanone”, continue to be of interest in various fields, particularly in medicinal chemistry due to their wide range of biological activities. Future research may focus on exploring their potential therapeutic applications, developing more efficient synthesis methods, and studying their mechanisms of action .
Properties
IUPAC Name |
1-(4-amino-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAZCLEEJMQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC(=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551302 | |
| Record name | 1-(4-Amino-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114495-28-2 | |
| Record name | 1-(4-Amino-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


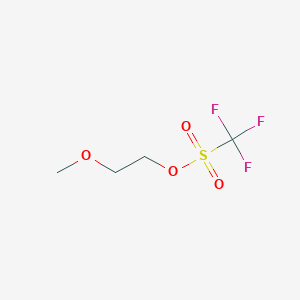


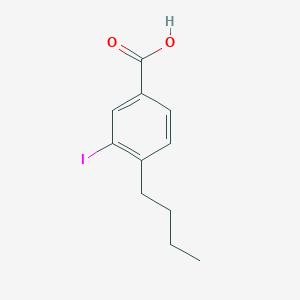
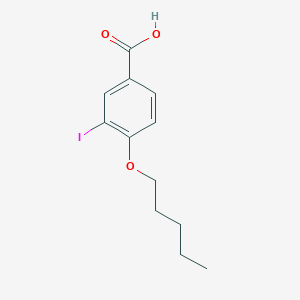
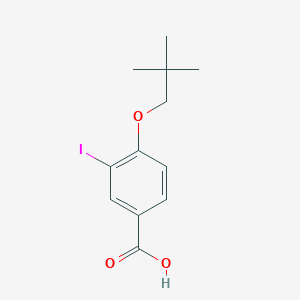
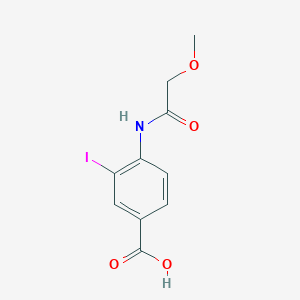
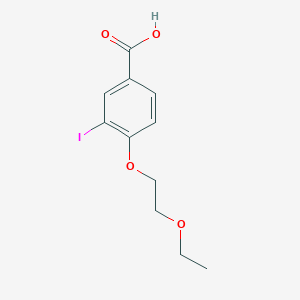
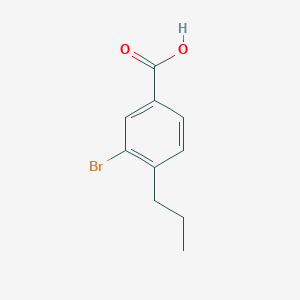
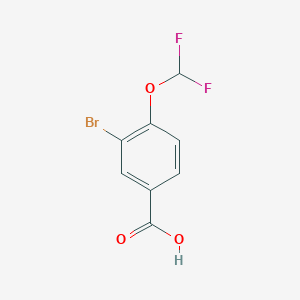



![3-Oxo-3-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B3045760.png)
